4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol
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Overview
Description
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol is an organic compound characterized by the presence of nitro and hydroxyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol typically involves nitration reactions. Nitro compounds can be prepared by direct substitution of hydrocarbons with nitric acid or by displacement reactions with nitrite ions . For instance, the nitration of aromatic compounds like benzene can be conducted in the liquid phase using nitric acid and sulfuric acid as catalysts .
Industrial Production Methods
Industrial production of nitro compounds often involves high-temperature nitration of alkanes in the vapor phase. This method can yield mixtures of products, which are then separated and purified .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amino derivatives, while oxidation can produce quinones .
Scientific Research Applications
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting the activity of enzymes and other proteins . Additionally, the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitrophenol: This compound is structurally similar but lacks the additional nitro group and hydroxyl group present in 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol.
2-Hydroxy-3-nitrophenyl derivatives: These compounds share the nitro and hydroxyl groups but differ in the position and number of substituents.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
59919-88-9 |
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Molecular Formula |
C14H12N2O6 |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
4-[(2-hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C14H12N2O6/c1-8-5-9(7-12(13(8)17)16(21)22)6-10-3-2-4-11(14(10)18)15(19)20/h2-5,7,17-18H,6H2,1H3 |
InChI Key |
MQRGZMLUYVLYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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